molecular formula C9H14N2O4 B7982100 Pedatisectine F CAS No. 13440-26-1

Pedatisectine F

Cat. No.: B7982100
CAS No.: 13440-26-1
M. Wt: 214.22 g/mol
InChI Key: JHZAQNFLUSEYDA-IWSPIJDZSA-N
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Description

Pedatisectine F: is a novel alkaloid compound first isolated from the rhizome of the plant Pinellia pedatisecta. It is characterized by its unique chemical structure, which includes a pyrazine ring substituted with a butanetetrol side chain. The molecular formula of this compound is C9H14N2O4 , and it has a molecular weight of 214.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pedatisectine F is primarily obtained from natural sources, specifically the rhizome of Pinellia pedatisecta. The extraction process involves isolating the alkaloid extract from the plant material, followed by purification using chromatographic techniques

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Pinellia pedatisecta rhizomes. The process includes harvesting the plant, drying the rhizomes, and performing solvent extraction to isolate the alkaloid fraction. The extract is then subjected to purification steps, such as column chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pedatisectine F undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Pedatisectine F has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pedatisectine F involves its interaction with specific molecular targets and pathways. It has been shown to modulate gastrointestinal motility by affecting the pacemaker potential of interstitial cells of Cajal. Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in modulating ion channels and signaling pathways related to inflammation and motility .

Comparison with Similar Compounds

Pedatisectine F is unique among alkaloids due to its specific structure and bioactivity. Similar compounds include:

This compound stands out due to its specific pyrazine-butanetetrol structure, which imparts unique chemical and biological properties .

Properties

CAS No.

13440-26-1

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

(1R,2S,3R)-1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol

InChI

InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1

InChI Key

JHZAQNFLUSEYDA-IWSPIJDZSA-N

Isomeric SMILES

CC1=CN=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O

SMILES

CC1=CN=CC(=N1)C(C(C(CO)O)O)O

Canonical SMILES

CC1=CN=CC(=N1)C(C(C(CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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